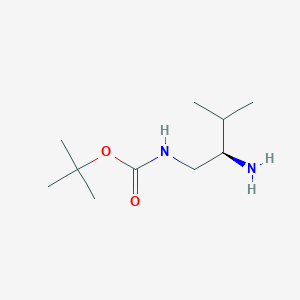
N-Octyl-beta-D-thiogalactopyranoside
説明
N-Octyl-beta-D-thiogalactopyranoside (OTG) is a mild nonionic detergent used for cell lysis or to solubilize membrane proteins without denaturing them . This is particularly useful for crystallizing them or reconstituting them into lipid bilayers . It has a critical micelle concentration of 9 mM .
Synthesis Analysis
The synthesis of N-Octyl-beta-D-thiogalactopyranoside starts from D-glucose, which is prepared with acetic anhydride and concentrated sulfuric acid to give α-D-glucopyranose pentaacetate . This is then reacted with hydrogen bromide to give 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide . This yields the isothiuronium salt 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-isothiuronium bromide with thiourea in acetone . The nucleophilic thiolate anion formed after neutralization and reduction with sodium sulfite to the thiol in the alkaline reacts again almost quantitatively with 1-bromoctane to N-octyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside .Molecular Structure Analysis
The molecular formula of N-Octyl-beta-D-thiogalactopyranoside is C14H28O5S . It has a molecular weight of 308.43 g/mol .Chemical Reactions Analysis
N-Octyl-beta-D-thiogalactopyranoside is resistant to degradation by beta-glucosidase enzymes due to the presence of the thioether linkage .Physical And Chemical Properties Analysis
N-Octyl-beta-D-thiogalactopyranoside is a colorless waxy semi-solid . It has a melting point of 125 to 131 °C . The storage temperature is -20°C .科学的研究の応用
Membrane Biochemistry and Protein Solubilization
N-Octyl-beta-D-thiogalactopyranoside (OTG) has been identified as a useful non-ionic detergent in membrane biochemistry. Its properties facilitate the solubilization of membrane proteins without causing their inactivation, making it an effective tool for studying membrane-associated proteins. OTG has been shown to be superior to its analogs in stability and cost-effectiveness, enhancing its applicability in biochemical research (Saito & Tsuchiya, 1984).
Applications in Two-Dimensional Crystallization
OTG has been utilized in two-dimensional crystallization of various membrane proteins, a technique critical for structural analysis. Its inclusion in crystallization trials has led to the production of larger and more coherent two-dimensional crystals, beneficial for electron crystallography and atomic force microscopy studies (Chami et al., 2001).
Molecular Dynamics and Micelle Studies
The impact of carbohydrate stereochemistry on the properties of glycolipid micelles has been explored through molecular dynamics simulations involving OTG. These studies provide insights at the atomic level, contributing to a better understanding of micellar systems in lyotropic phases (Chong, Hashim, & Bryce, 2006).
Synthesis and Biochemical Applications
Research on OTG also includes its efficient synthesis and evaluation of its effects on biochemical processes, such as enzyme activity. Studies have shown that various alkyl glycosides, including OTG, can be synthesized with high yield and purity, and they significantly affect the kinetic and physical properties of certain enzymes (Rosevear, VanAken, Baxter, & Ferguson-Miller, 1980).
Enzymatic Synthesis of OTG
Innovative approaches have been explored for the enzymatic synthesis of OTG. For instance, the use of Bacillus spore-displayed β-galactosidase in non-aqueous media significantly improved the synthesis process, demonstrating the potential of biotechnological methods in producing OTG (Bae, Choi, & Pan, 2011).
Interaction with Lipid Membranes
The interaction of OTG with lipid membranes has been a subject of study, particularly its thermodynamic properties and effects on membrane fluidity. Such studies contribute to a deeper understanding of the behavior of nonionic surfactants in biological systems (Wenk & Seelig, 1997).
作用機序
Target of Action
N-Octyl-beta-D-thiogalactopyranoside (OTG) primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell adhesion .
Mode of Action
OTG is a non-ionic detergent that interacts with membrane proteins by solubilizing them without denaturing . This interaction allows the proteins to maintain their native conformation and functionality, which is particularly useful for crystallization studies or reconstitution into lipid bilayers .
Biochemical Pathways
For instance, it could affect signal transduction pathways that rely on membrane protein receptors .
Pharmacokinetics
Its metabolism and excretion are currently unknown .
Result of Action
The primary result of OTG’s action is the solubilization of membrane proteins without denaturation . This allows for the study and characterization of these proteins in their native state, facilitating research into their structure and function .
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLVOOFCGWBCS-HTOAHKCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53720325 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



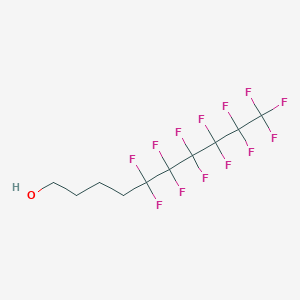
![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)
![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)

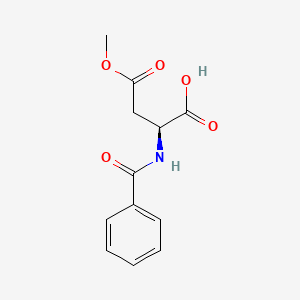
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)methylsulfanyl]aniline](/img/structure/B3041871.png)
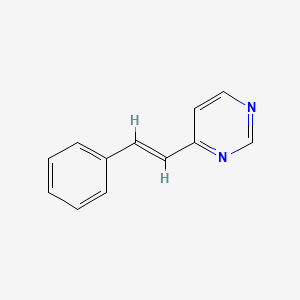
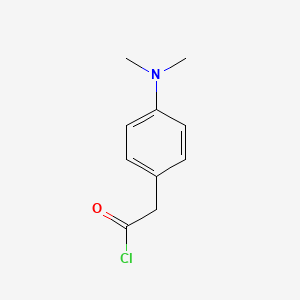
![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)

![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)
